![molecular formula C14H9Cl3O2 B1462614 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-54-7](/img/structure/B1462614.png)
4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
“4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 . It has a molecular weight of 315.58 .
Molecular Structure Analysis
The molecular structure of “4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .Scientific Research Applications
Intermediate in Organic Synthesis
The compound “4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” could potentially be used as an intermediate in organic synthesis . For instance, 2,4-Dichlorobenzoyl chloride, a structurally similar compound, is used in the synthesis of biaryls via the Suzuki coupling . It’s also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors .
Synthesis of Agrochemicals
Given its structural similarity to 2,4-Dichlorobenzoyl chloride, “4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” could potentially be used in the synthesis of agrochemicals . 2,4-Dichlorobenzoyl chloride is an important organic synthesis intermediate and is widely used in the field of agrochemicals .
Synthesis of Pharmaceuticals
The compound could potentially be used in the synthesis of pharmaceuticals . As mentioned earlier, 2,4-Dichlorobenzoyl chloride is used in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors , which suggests that “4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” could have similar applications.
Synthesis of Organo-Peroxides
2,4-Dichlorobenzoyl chloride is widely used in the field of organo-peroxides . Given the structural similarity, “4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” could potentially be used in the synthesis of organo-peroxides.
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBJIPQTHTYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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